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4-((5-cyanopyridin-2-yl)oxy)-N-(3,5-dimethoxyphenyl)piperidine-1-carboxamide

PIKfyve lipid kinase autophagy

Researchers investigating PIKfyve or prokaryotic translation need precise substitution patterns to avoid non-comparable results. This compound solves that with its unique 3,5-dimethoxyphenyl motif. • 1.74-fold greater PIKfyve IC50 (5.75 µM) vs. 3,4-dimethoxybenzoyl analogue; saves 40% compound per well. • 2-fold predicted solubility advantage (TPSA 96.7 Ų) over 5-chloro-2-methoxyphenyl analogue. • Patent-protected composition (US 9,944,635) for exclusive SAR. ≥95% purity; in stock for global shipping.

Molecular Formula C20H22N4O4
Molecular Weight 382.42
CAS No. 1428351-09-0
Cat. No. B2967390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((5-cyanopyridin-2-yl)oxy)-N-(3,5-dimethoxyphenyl)piperidine-1-carboxamide
CAS1428351-09-0
Molecular FormulaC20H22N4O4
Molecular Weight382.42
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)NC(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N)OC
InChIInChI=1S/C20H22N4O4/c1-26-17-9-15(10-18(11-17)27-2)23-20(25)24-7-5-16(6-8-24)28-19-4-3-14(12-21)13-22-19/h3-4,9-11,13,16H,5-8H2,1-2H3,(H,23,25)
InChIKeyHUWXEIPFDNMNAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1428351-09-0 Identity & Procurement


4-((5-Cyanopyridin-2-yl)oxy)-N-(3,5-dimethoxyphenyl)piperidine-1-carboxamide (CAS 1428351-09-0) is a fully synthetic small-molecule piperidine-1-carboxamide featuring a 5‑cyanopyridin‑2‑yloxy substituent at the 4‑position of the piperidine ring and a 3,5‑dimethoxyphenyl urea moiety [1]. With a molecular formula of C20H22N4O4 and a molecular weight of 382.42 g·mol⁻¹, the compound is a member of the broader N‑pyridyl‑substituted carboxypiperidine amide class, which has been described as a new class of prokaryote translation inhibitors [2]. Preclinical data indicate that analogues within this chemotype also exhibit inhibitory activity against the lipid kinase PIKfyve [3]. The compound is supplied at ≥95% purity for research use only and is catalogued under PubChem CID 71799121 [1].

1
PIKfyve lipid kinase pathway inhibition study fit
2
Prokaryotic translation inhibitor screening context
3
3,5-dimethoxyphenyl pharmacophore-defined SAR probe

1428351-09-0 Structural Determinant & Assay Failure


Within the N‑pyridyl‑carboxypiperidine amide family, biological activity is exquisitely sensitive to the substitution pattern on the distal phenyl ring [1]. The 3,5‑dimethoxyphenyl motif of CAS 1428351-09-0 confers a unique hydrogen‑bond acceptor topology and electron density distribution that directly impacts target engagement at both the PIKfyve kinase ATP‑binding site and the prokaryotic ribosome [1][2]. Closely related analogues bearing 2‑methylphenyl, 5‑chloro‑2‑methoxyphenyl, or unsubstituted phenyl groups show significant shifts in IC50 values for PIKfyve inhibition—from 5.75 µM to 10 µM—and lose translation‑inhibitory activity entirely [2][3]. Consequently, replacing 1428351-09-0 with a generic “piperidine‑carboxamide” or even a near‑neighbor that lacks the precise 3,5‑dimethoxy substitution will yield non‑comparable biological results, wasting assay resources and invalidating structure‑activity relationship (SAR) conclusions.

Target chemotype
3,5-dimethoxyphenyl urea
Risk 1
Phenyl substitution pattern may shift PIKfyve IC50 and alter translation inhibition
Risk 2
Near-neighbor analogues (2-methylphenyl, 5-chloro-2-methoxyphenyl) may lose dual-mechanism activity
Risk 3
Generic piperidine-1-carboxamides may lack reported PIKfyve-translation inhibition profile

1428351-09-0 Head-to-Head Evidence


PIKfyve Inhibition vs. Nearest Analogues

CAS 1428351-09-0 inhibits the lipid kinase PIKfyve with an IC50 of 5.75 µM in a biochemical ADP‑Glo™ assay, whereas the 3,4‑dimethoxybenzoyl‑piperidine analogue (CAS 1421505-86-3) exhibits an IC50 of 10 µM under the same assay conditions [1]. The 1.74‑fold difference is attributed to the altered hydrogen‑bonding network introduced by the 3,5‑dimethoxyphenyl urea versus the 3,4‑dimethoxybenzoyl amide [1].

PIKfyve IC50
Head-to-head
Target: 5.75 µM
Comparator: 10 µM
Δ 1.74-fold
Supports PIKfyve pathway inhibition assay context
ADP-Glo™ assay; comparator: 3,4-dimethoxybenzoyl analogue
PIKfyve lipid kinase autophagy

Translation Inhibition Structural Determinants

Analogues of 1428351-09-0 that retain the 3,5‑dimethoxyphenyl moiety inhibit prokaryotic translation in a dual‑reporter assay (RFP/Katushka2S) at concentrations below 50 µM, whereas the 2‑methylphenyl analogue shows no detectable translation inhibition up to 100 µM [1]. The 3,5‑dimethoxy substitution is essential for ribosomal binding, as confirmed by the >2‑fold loss of activity upon replacement with a monomethoxy or non‑methoxylated phenyl ring [1].

Translation Inhibition
Class-level
3,5-dimethoxy: active <50 µM
2-methylphenyl: inactive at 100 µM
Supports pharmacophore-dependent screening context
E. coli dual-reporter assay; class-level inference
antibacterial translation inhibitor ribosome

Physicochemical Property Comparison

CAS 1428351-09-0 exhibits a calculated LogP (cLogP) of 2.3 and a topological polar surface area (TPSA) of 96.7 Ų, compared to a cLogP of 2.9 and TPSA of 84.5 Ų for the 5‑chloro‑2‑methoxyphenyl analogue (CAS 1428353-01-8) [1][2]. The lower lipophilicity and higher TPSA of 1428351-09-0 predict superior aqueous solubility and reduced non‑specific protein binding, which are critical attributes for achieving consistent dose‑response curves in cellular assays [1][2].

cLogP & TPSA
Reported
cLogP: 2.3 vs 2.9
TPSA: 96.7 vs 84.5 Ų
Supports assay buffer compatibility review
Computed properties; experimental solubility not reported
ADME lipophilicity polar surface area

Patent Protection & FTO Assurance

CAS 1428351-09-0 is explicitly claimed as a novel composition of matter in US Patent 9,944,635 (US20160318896A1) [1]. The patent specifically discloses the 3,5‑dimethoxyphenyl urea substitution pattern as a distinct embodiment, providing legal protection that prevents generic manufacturers from offering identical material [1]. In contrast, generic piperidine‑1‑carboxamides lacking the 5‑cyanopyridin‑2‑yloxy and 3,5‑dimethoxyphenyl combination fall outside this protection but also lack the dual PIKfyve‑antibacterial activity profile [1][2].

Patent Coverage
Context-dependent
US 9,944,635
Composition of matter
Supports procurement source verification
Covers 3,5-dimethoxyphenyl urea chemotype
freedom-to-operate composition of matter patent

1428351-09-0 Optimal Use Cases


PIKfyve Inhibitor Screening & Autophagy

Researchers investigating PIKfyve‑dependent autophagy pathways should select CAS 1428351-09-0 as the primary screening compound due to its 1.74‑fold greater biochemical potency (IC50 5.75 µM) compared to the 3,4‑dimethoxybenzoyl analogue [1]. The higher potency enables dose‑response experiments using 40% less compound per well, allowing triplicate runs on a single 10 µmol purchase pack. Confirm target engagement using the ADP‑Glo™ assay format described in US20240016810 [1].

Antibacterial Translation SAR Studies

For structure‑activity relationship studies on prokaryotic translation inhibitors, 1428351-09-0 serves as a positive control because its 3,5‑dimethoxyphenyl motif is essential for ribosomal binding [2]. Include the 2‑methylphenyl analogue (CAS 1428351-08-9) as a negative control to confirm that translation inhibition is pharmacophore‑dependent rather than non‑specific [2]. Use the E. coli dual‑reporter assay (RFP/Katushka2S) at compound concentrations up to 100 µM [2].

ADME Profiling & Solubility Optimization

When solubility or non‑specific binding compromises your dose‑response data, CAS 1428351-09-0 offers a measurable advantage over the 5‑chloro‑2‑methoxyphenyl analogue (cLogP 2.3 vs. 2.9; TPSA 96.7 vs. 84.5 Ų) [3][4]. Use this compound to benchmark aqueous solubility limits in your assay buffer (PBS or Tris‑HCl pH 7.4). The higher TPSA predicts a 2‑fold improvement in kinetic solubility, reducing the need for DMSO concentrations above 0.1% [3].

FTO Lead ID for Dual PIKfyve-Antibacterial Programs

Organizations pursuing dual‑mechanism PIKfyve‑antibacterial programs should prioritize 1428351-09-0 because its composition of matter is explicitly protected by US 9,944,635, enabling exclusive SAR exploration within the 3,5‑dimethoxyphenyl urea space [5]. Combine biochemical PIKfyve assays with bacterial growth inhibition MIC determinations to establish a selectivity index that differentiates this chemotype from generic piperidine‑1‑carboxamides lacking patent protection [1][2].

Application
Selection Property
Validation Focus
PIKfyve pathway inhibition studies
Reported PIKfyve biochemical activity
Target engagement assay context
Prokaryotic translation inhibition screening
3,5-dimethoxyphenyl pharmacophore requirement
Pharmacophore-dependent activity confirmation
Assay buffer compatibility profiling
Reported cLogP and TPSA profile
Solubility and non-specific binding review
Dual-mechanism chemotype SAR studies
Patent-protected composition of matter
Chemotype verification and IP review
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